2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride
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Overview
Description
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminophenol with an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols, including Friedel-Crafts acylation followed by reduction and nitration steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding nitro or oxo derivative.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, oxo, and substituted derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride: This compound has a similar structure but differs in the position of the amine group.
4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride:
4-Amino-9-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride: The presence of a fluorine atom and a ketone group makes this compound distinct from 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9H,5-7,11H2;1H |
InChI Key |
NLXWZPTZCGNYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2CC1N.Cl |
Origin of Product |
United States |
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